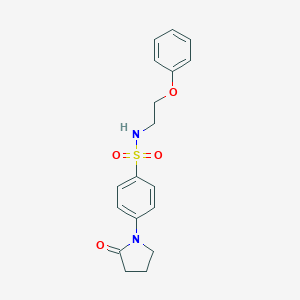![molecular formula C15H18BrN5OS B299691 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)
5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and bacterial infection.
Biochemical and physiological effects:
Studies have shown that 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can inhibit their growth. It has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, which can protect neurons from damage. Additionally, it has been shown to inhibit the growth of certain strains of bacteria, which can prevent infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide in lab experiments is its potential as a versatile tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide. One direction is to further investigate its potential as a treatment for cancer, neurodegenerative diseases, and bacterial infections. Another direction is to elucidate its mechanism of action, which can provide insight into its potential therapeutic applications. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide involves several steps. The first step is the reaction between 2-amino-5-bromopyridine and thionyl chloride to form 2-chloro-5-bromopyridine. The second step is the reaction between 2-chloro-5-bromopyridine and ethylenediamine to form 5-bromo-N-(2-aminoethyl)-2-pyridinamine. The third step is the reaction between 5-bromo-N-(2-aminoethyl)-2-pyridinamine and thiocarbonyldiimidazole to form 5-bromo-N-(2-imidazol-1-ylethyl)-2-pyridinamine. The final step is the reaction between 5-bromo-N-(2-imidazol-1-ylethyl)-2-pyridinamine and 1,3,4-thiadiazol-2-carboxylic acid to form 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide has potential applications in various scientific fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, it has been studied for its potential as a treatment for bacterial infections, as it has been shown to have antibacterial activity against certain strains of bacteria.
Eigenschaften
Molekularformel |
C15H18BrN5OS |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H18BrN5OS/c16-12-8-11(9-17-10-12)14(22)18-15-20-19-13(23-15)4-7-21-5-2-1-3-6-21/h8-10H,1-7H2,(H,18,20,22) |
InChI-Schlüssel |
BRHHCLGSNROQCF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br |
Kanonische SMILES |
C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)
![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)

amino]butanoic acid](/img/structure/B299624.png)

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)